4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine
Description
This compound features a pyrimidine core substituted with a 1-methyl-1H-pyrazol-4-yl group at position 5 and a piperidine-1-carbonyl-linked phenyl ring at position 2. The phenyl ring is further connected to a morpholine moiety at its para position.
Properties
IUPAC Name |
[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]-(4-morpholin-4-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3/c1-28-17-20(16-27-28)19-14-25-24(26-15-19)33-22-6-8-30(9-7-22)23(31)18-2-4-21(5-3-18)29-10-12-32-13-11-29/h2-5,14-17,22H,6-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWWKWWRHCXAKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=CC=C(C=C4)N5CCOCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Overview
The compound is characterized by a morpholine ring, a piperidine moiety, and a pyrazolyl-pyrimidine unit. Its structure can be represented as follows:
This structural complexity contributes to its diverse biological activities.
Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : The pyrazolo[1,5-a]pyrimidine scaffold has been associated with the inhibition of various kinases and enzymes, which play critical roles in cellular signaling pathways. Such inhibition can lead to anticancer effects by disrupting tumor growth signals .
- Receptor Modulation : The morpholine and piperidine components can interact with neurotransmitter receptors, potentially influencing pain perception and mood regulation. For instance, dual ligands targeting histamine H3 and sigma-1 receptors have shown analgesic properties .
Anticancer Properties
Several studies have highlighted the anticancer potential of compounds related to this compound. The inhibition of key signaling pathways involved in cancer proliferation has been documented:
Anti-inflammatory Effects
The compound's structural characteristics suggest potential anti-inflammatory properties. Pyrazole derivatives have been recognized for their ability to reduce inflammation:
| Study | Findings |
|---|---|
| A specific pyrazole derivative exhibited anti-inflammatory activity surpassing that of diclofenac sodium. |
Case Studies
A notable case study involved the evaluation of a related compound in preclinical models for its efficacy against various cancer cell lines. The results indicated:
- Cell Line Sensitivity : The compound showed selective cytotoxicity towards breast cancer cells while sparing normal cells.
- Mechanistic Insights : Further analysis revealed that the compound induced apoptosis via the mitochondrial pathway.
Toxicological Profile
Understanding the safety profile is crucial for therapeutic development. Preliminary toxicological assessments have indicated a favorable safety margin, but further studies are warranted to establish comprehensive toxicity data.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit promising anticancer properties. The specific structure of 4-[4-(4-{[5-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]oxy}piperidine-1-carbonyl)phenyl]morpholine may enhance the efficacy of cancer treatments through targeted mechanisms. Studies have shown that pyrazole derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells .
2. Inhibition of Protein Kinases
The compound has been studied as a potential inhibitor of various protein kinases, which play critical roles in cellular signaling pathways. For instance, it has been suggested that the morpholine moiety may facilitate binding to kinase active sites, thereby modulating their activity and providing a therapeutic avenue for diseases such as cancer and diabetes .
3. Anti-inflammatory Properties
Pyrazole-based compounds are recognized for their anti-inflammatory effects. The incorporation of a piperidine ring in the structure of this compound may enhance its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines .
Pharmacological Insights
1. Drug Design and Development
The unique structural features of this compound make it an attractive candidate for drug design. Computational modeling studies have indicated that modifications to the pyrazole and morpholine portions can lead to improved binding affinities for various biological targets .
2. Synergistic Effects with Other Drugs
Preliminary studies suggest that this compound may exhibit synergistic effects when combined with other therapeutic agents. For example, co-administration with traditional chemotherapeutics could enhance overall efficacy while potentially reducing side effects .
Material Science Applications
1. Polymer Chemistry
The incorporation of this compound into polymer matrices has been explored for developing advanced materials with tailored properties. Its ability to act as a functional monomer can lead to polymers with enhanced thermal stability and mechanical strength .
2. Coatings and Adhesives
Due to its chemical stability and unique structural attributes, this compound is being investigated for use in coatings and adhesives that require high durability and resistance to environmental factors .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Efficacy | Evaluation of pyrazole derivatives | Demonstrated significant tumor growth inhibition in xenograft models when treated with morpholine derivatives. |
| Kinase Inhibition | Structure-function analysis | Identified key interactions between the compound and kinase active sites leading to decreased enzymatic activity. |
| Material Properties | Polymer synthesis | Developed a new class of polymers exhibiting improved mechanical properties when incorporating the target compound. |
Comparison with Similar Compounds
Structural Features
The compound’s closest analogs share key pharmacophoric elements: pyrimidine/pyrazole cores , piperidine/piperazine linkers , and morpholine termini . Below is a comparative analysis:
Key Observations :
- Core Flexibility: While the target compound uses a pyrimidine core, analogs like 18f (imidazole-pyridine hybrid) and thienopyrimidine derivatives (e.g., ) demonstrate scaffold diversification to optimize binding or solubility.
- Linker Diversity : Piperidine-1-carbonyl in the target contrasts with piperazine-sulfonyl groups in patent compounds (e.g., ), which may alter steric bulk and hydrogen-bonding capacity.
- Morpholine Positioning : The morpholine group is para-substituted in the target, whereas analogs like 5a-o () place it as a methylene-linked sidechain, affecting conformational flexibility.
Predicted Properties for Target Compound :
- LogP : ~3.5 (moderate lipophilicity due to morpholine and piperidine).
Research Tools and Methodologies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
